Methyl 1-acetyl-3-(benzyloxy)cyclobutane-1-carboxylate
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Overview
Description
“Methyl 1-acetyl-3-(benzyloxy)cyclobutane-1-carboxylate” is a chemical compound with the CAS Number: 1955506-69-0 . It has a molecular weight of 262.31 . The IUPAC name for this compound is “methyl 1-acetyl-3-(benzyloxy)cyclobutane-1-carboxylate” and its InChI code is 1S/C15H18O4/c1-11(16)15(14(17)18-2)8-13(9-15)19-10-12-6-4-3-5-7-12/h3-7,13H,8-10H2,1-2H3 .
Molecular Structure Analysis
The molecular structure of “Methyl 1-acetyl-3-(benzyloxy)cyclobutane-1-carboxylate” can be represented by its InChI code: 1S/C15H18O4/c1-11(16)15(14(17)18-2)8-13(9-15)19-10-12-6-4-3-5-7-12/h3-7,13H,8-10H2,1-2H3 . This code provides a unique representation of the compound’s molecular structure, including the arrangement of atoms and the connectivity between them.Physical And Chemical Properties Analysis
“Methyl 1-acetyl-3-(benzyloxy)cyclobutane-1-carboxylate” is a liquid at room temperature . More specific physical and chemical properties such as boiling point, melting point, and solubility were not available in the search results.Scientific Research Applications
Synthesis and Structural Analysis
Methyl 1-acetyl-3-(benzyloxy)cyclobutane-1-carboxylate serves as a foundational compound in the stereodivergent synthesis of bis(cyclobutane) β-dipeptides. These unique β-amino acid oligomers, featuring two directly linked cyclobutane residues, represent the first of their kind. The synthesis process leverages enantiomeric and diastereomeric β-amino acids, demonstrating the compound's role in pioneering new peptide structures (Izquierdo et al., 2002).
Photocatalysis and Cycloaddition Reactions
This compound is instrumental in photocatalytic processes and cycloaddition reactions. For instance, flavin derivatives, activated by visible light, enable efficient cyclobutane ring formation through intramolecular [2+2] cycloadditions. This application underscores the compound's utility in generating complex molecular architectures via energy transfer mechanisms (Mojr et al., 2015).
Contribution to Organic Synthesis Techniques
Furthermore, the compound's derivatives are pivotal in enhancing organic synthesis methodologies. For example, the cyclopentyl methyl ether–NH4X system, utilizing methyl 1-acetyl-3-(benzyloxy)cyclobutane-1-carboxylate, offers an environmentally benign and efficient approach to acetalization reactions. This novel solvent/catalyst system highlights the compound's role in developing sustainable synthetic strategies (Azzena et al., 2015).
Advanced Material and Drug Development
Its utility extends to the synthesis of deuterium-labeled derivatives for advanced materials and drug development. Continuous photo flow chemistry enables the scalable production of cis-3-(tert-butoxycarbonyl)-2,3,4-d3-cyclobutanecarboxylic acid, a building block for biologically active compounds and materials science, demonstrating the compound's versatility in chemical synthesis (Yamashita et al., 2019).
Safety and Hazards
The compound is associated with several hazard statements including H315, H319, and H335 . These codes correspond to “Causes skin irritation”, “Causes serious eye irritation”, and “May cause respiratory irritation” respectively. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
methyl 1-acetyl-3-phenylmethoxycyclobutane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O4/c1-11(16)15(14(17)18-2)8-13(9-15)19-10-12-6-4-3-5-7-12/h3-7,13H,8-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRVPOPZDVJEPQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CC(C1)OCC2=CC=CC=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-acetyl-3-(benzyloxy)cyclobutane-1-carboxylate |
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